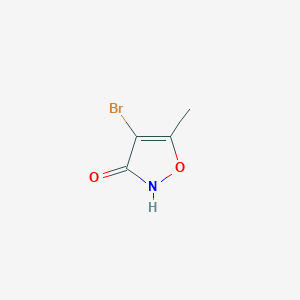

4-Bromo-5-methylisoxazol-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

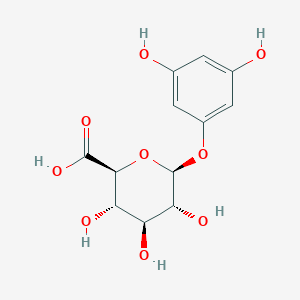

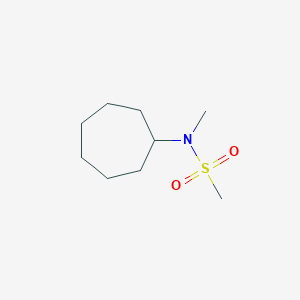

The compound 4-Bromo-5-methylisoxazol-3-ol is a derivative of isoxazole, which is a five-membered heteroaromatic compound. Isoxazoles are known to exhibit tautomerism, where they can exist in different forms depending on the environment, such as in solution or solid phase . The presence of a bromine atom at the 4-position and a methyl group at the 5-position on the isoxazole ring may influence its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, N-methylisoxazolin-5-ones, which are structurally related to 4-Bromo-5-methylisoxazol-3-ol, can be synthesized by methylation of isoxazolin-5-ones or by the reaction of N-methylhydroxylamine with β-oxoesters . Bromination of isoxazole compounds to introduce a bromine atom, as seen in 4-Bromo-5-methylisoxazol-3-ol, can be performed using N-bromosuccinimide . Additionally, the bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate has been studied, which is a precursor to various isoxazole-fused heterocycles .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives, including those with bromine substituents, has been extensively studied. For example, the crystal structure of N-methyl-3-phenyl-4-bromoisoxazolin-5-one has been determined, showing normal bond lengths and angles, and a dihedral angle between the phenyl and isoxazolinone rings . This information can provide insights into the structural characteristics of 4-Bromo-5-methylisoxazol-3-ol.

Chemical Reactions Analysis

Isoxazole derivatives participate in various chemical reactions. The base-catalyzed ring opening of isoxazoles has been studied, revealing a mechanism involving the abstraction of a proton and scission of the N–O bond . The reactivity of the isoxazole ring can lead to the formation of cyanoenolate anions, which are useful intermediates in organic synthesis . The presence of a bromine atom in 4-Bromo-5-methylisoxazol-3-ol could also make it a suitable substrate for further functionalization through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary significantly depending on the substituents present on the ring. For example, differences in physical properties between 3-aryl and 4-aryl compounds in the solid phase have been noted . The basicity of isoxazole and its derivatives has been recorded, with isoxazol-5-ones being acids comparable in strength to carboxylic acids . The presence of a bromine atom and a methyl group in 4-Bromo-5-methylisoxazol-3-ol would influence its acidity, solubility, and other physical properties.

科学的研究の応用

Isoxazoline as a Scaffold in Organic Synthesis

Isoxazoline derivatives, including those related to 4-Bromo-5-methylisoxazol-3-ol, are known for their rich reactivity, making them valuable scaffolds in organic synthesis. The compound serves as a crucial building block for both cyclic and acyclic compounds, showcasing a diverse array of chemical reactivities and functional group compatibilities (Melo, 2010).

Role in Synthesis and Medicinal Chemistry

Isoxazolone derivatives, closely related to 4-Bromo-5-methylisoxazol-3-ol, exhibit significant biological and medicinal properties. They serve as excellent intermediates for synthesizing a wide variety of heterocycles and undergo several chemical transformations. The method involving a three-component reaction among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride is highlighted as an effective approach for synthesizing these molecules (Laroum et al., 2019).

Use as Building Blocks for Polyfunctionalized Systems

4-Functionalized isoxazolin-5-ones, a category to which 4-Bromo-5-methylisoxazol-3-ol belongs, have garnered attention as precursors for functionalized building blocks. Their multifunctional nature facilitates the construction of extensive compound libraries, crucial for developing new functional materials. The review by Nishiwak (2017) confirms the importance of nitroisoxazolones in synthetic chemistry for creating polyfunctionalized compounds that are not readily available through alternative methods (Nishiwak, 2017).

Safety And Hazards

特性

IUPAC Name |

4-bromo-5-methyl-1,2-oxazol-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO2/c1-2-3(5)4(7)6-8-2/h1H3,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXJRXHATDGRSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NO1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-methylisoxazol-3-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-bromophenoxy)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2514453.png)

![5-Fluoro-N-[(2-methoxypyridin-3-yl)methyl]-6-phenylpyrimidin-4-amine](/img/structure/B2514456.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{[4-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2514462.png)

![2-[[1-[2-(4-Chlorophenyl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2514470.png)

![2,3-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2514473.png)